molecular formula C19H17FN2 B14306343 Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis- CAS No. 111153-62-9

Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-

Cat. No.: B14306343
CAS No.: 111153-62-9
M. Wt: 292.3 g/mol
InChI Key: GASLUCZZSPSQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 4,4’-[(4-fluorophenyl)methylene]bis-: is an organic compound with the molecular formula C19H17FN2 . This compound is characterized by the presence of a fluorophenyl group attached to a methylene bridge, which is further connected to two benzenamine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-[(4-fluorophenyl)methylene]bis- typically involves the reaction of 4-fluorobenzaldehyde with benzenamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 4,4’-[(4-fluorophenyl)methylene]bis- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-[(4-fluorophenyl)methylene]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Benzenamine, 4,4’-[(4-fluorophenyl)methylene]bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-[(4-fluorophenyl)methylene]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4,4’-methylenebis-: Similar structure but lacks the fluorophenyl group.

    Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: Contains additional methyl groups on the nitrogen atoms.

    Benzenamine, 4,4’-[(4-chlorophenyl)methylene]bis-: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in Benzenamine, 4,4’-[(4-fluorophenyl)methylene]bis- imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

111153-62-9

Molecular Formula

C19H17FN2

Molecular Weight

292.3 g/mol

IUPAC Name

4-[(4-aminophenyl)-(4-fluorophenyl)methyl]aniline

InChI

InChI=1S/C19H17FN2/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H,21-22H2

InChI Key

GASLUCZZSPSQCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.